molecular formula C18H16N2O4 B5542040 diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) CAS No. 47375-13-3

diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate)

Cat. No.: B5542040
CAS No.: 47375-13-3
M. Wt: 324.3 g/mol
InChI Key: TUUWXQUTXGOUAI-CKOAPEAFSA-N
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Description

Diethyl 3,3’-(1,4-phenylene)bis(2-cyanoacrylate) is an organic compound with the molecular formula C18H16N2O4 and a molecular weight of 324.339 g/mol . This compound is known for its unique structure, which includes two cyanoacrylate groups attached to a phenylene ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3,3’-(1,4-phenylene)bis(2-cyanoacrylate) typically involves the reaction of diethyl cyanoacetate with terephthalaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the cyanoacrylate groups .

Industrial Production Methods

While specific industrial production methods for diethyl 3,3’-(1,4-phenylene)bis(2-cyanoacrylate) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3’-(1,4-phenylene)bis(2-cyanoacrylate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Diethyl 3,3’-(1,4-phenylene)bis(2-cyanoacrylate) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of diethyl 3,3’-(1,4-phenylene)bis(2-cyanoacrylate) involves the formation of strong covalent bonds with various substrates. The cyanoacrylate groups can undergo polymerization, leading to the formation of long polymer chains. This polymerization process is initiated by the presence of nucleophiles, such as water or amines, which attack the cyano groups and trigger the polymerization reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3,3’-(1,4-phenylene)bis(2-cyanoacrylate) is unique due to its dual cyanoacrylate groups attached to a phenylene ring, which provides enhanced adhesive properties and the ability to form stable polymers. This makes it particularly useful in applications requiring strong and durable bonds .

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-3-23-17(21)15(11-19)9-13-5-7-14(8-6-13)10-16(12-20)18(22)24-4-2/h5-10H,3-4H2,1-2H3/b15-9-,16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUWXQUTXGOUAI-CKOAPEAFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)C=C(C#N)C(=O)OCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)/C=C(/C#N)\C(=O)OCC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47375-13-3
Record name NSC121231
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121231
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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